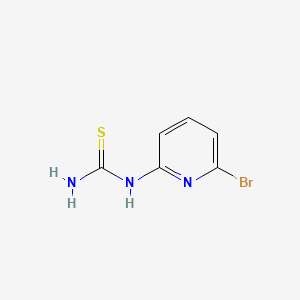

N-(6-Bromo-2-pyridyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea derivatives, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, are a versatile class of organic compounds with wide-ranging applications in both medicinal and agricultural chemistry. nih.govmdpi.com Their structural similarity to ureas, with the oxygen atom replaced by sulfur, gives them distinct chemical properties that have been extensively explored. mdpi.com In the realm of medicinal chemistry, thiourea derivatives have been investigated for a multitude of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govorganic-chemistry.org The ability of the thiourea moiety to form stable hydrogen bonds and coordinate with metal ions is central to its biological efficacy. ekb.eg

In agriculture, these compounds have demonstrated utility as insecticides, fungicides, and herbicides, often acting as insect growth regulators. nih.govmdpi.com The diverse applications of thiourea derivatives underscore their importance as privileged structures in the design of new functional molecules.

Strategic Importance of Pyridyl-Thiourea Scaffolds in Organic and Coordination Chemistry

The incorporation of a pyridine (B92270) ring into a thiourea scaffold, creating pyridyl-thiourea derivatives, introduces a new layer of chemical functionality and strategic importance. The pyridine ring is a common motif in numerous natural products and FDA-approved drugs, valued for its ability to enhance solubility and participate in various biological interactions. mdpi.comresearchgate.net

In organic synthesis, the pyridyl group can act as a directing group and can be readily functionalized, allowing for the creation of diverse molecular architectures. researchgate.net In coordination chemistry, pyridyl-thiourea ligands are of particular interest due to their potential to act as chelating agents for a wide array of metal ions. nih.gov The pyridine nitrogen and the thiourea sulfur atom can coordinate with metal centers, forming stable complexes with interesting electronic and structural properties. nih.gov The coordination behavior can be tuned by the substituents on both the pyridine and thiourea moieties, making them versatile ligands for the development of new catalysts, sensors, and materials. nih.govnih.gov

Overview of Research Trajectories and Objectives Pertaining to N-(6-Bromo-2-pyridyl)thiourea

Direct research on this compound is not extensively documented in the available literature. However, based on the known reactivity and applications of related compounds, several research trajectories and objectives can be proposed.

Synthesis and Characterization: A primary research objective would be the development of an efficient and scalable synthesis protocol for this compound. Standard methods for thiourea synthesis, such as the reaction of an amine with an isothiocyanate, could be adapted for this purpose. semanticscholar.org Detailed characterization using modern spectroscopic techniques would be essential to confirm its structure and purity.

Table 1: Potential Spectroscopic Data for this compound (Inferred from Analogous Compounds)

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the N-H protons of the thiourea group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the characteristic thiocarbonyl (C=S) carbon signal. |

| FT-IR | Stretching vibrations for N-H bonds, C=N bonds of the pyridine ring, and the C=S bond of the thiourea moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |

Coordination Chemistry: Given the chelating potential of the pyridyl-thiourea scaffold, a significant area of research would involve the investigation of its coordination behavior with various transition metals. Research objectives would include the synthesis and crystallographic characterization of its metal complexes to understand the coordination modes (e.g., monodentate, bidentate), bond lengths, and bond angles. The electronic properties of these complexes could be studied using techniques like UV-Vis spectroscopy and cyclic voltammetry. mdpi.com

Table 2: Potential Coordination Properties of this compound as a Ligand (Inferred from Analogous Compounds)

| Metal Ion | Potential Coordination Mode | Potential Applications of Complexes |

|---|---|---|

| Copper(II) | Bidentate (N,S) | Catalysis, Antimicrobial agents |

| Palladium(II) | Bidentate (N,S) | Cross-coupling reactions, Anticancer agents |

| Platinum(II) | Bidentate (N,S) | Anticancer agents |

| Zinc(II) | Bidentate (N,S) | Fluorescent sensors |

Exploration of Biological Activity: Drawing parallels from other bromo-substituted aromatic compounds and thiourea derivatives, this compound could be screened for a range of biological activities. The presence of the bromine atom could enhance lipophilicity and potentially modulate the biological activity. Research objectives would involve in vitro assays to evaluate its potential as an antimicrobial, anticancer, or enzyme inhibitory agent. For instance, a related compound, N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea, has been identified as a potent inhibitor of HIV-1 reverse transcriptase, suggesting a possible avenue of investigation for this compound and its derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIACEDQLCMXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439578-83-3 | |

| Record name | (6-BROMO-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 6 Bromo 2 Pyridyl Thiourea

Synthetic Pathways to N-(6-Bromo-2-pyridyl)thiourea

The synthesis of this compound can be achieved through several methodologies, with the most direct route involving the reaction of its constituent precursors.

Direct Synthesis from Precursors

The most common and direct method for the synthesis of this compound involves the reaction of 2-amino-6-bromopyridine (B113427) with a suitable thiocarbonylating agent. The reaction between an amine and an isothiocyanate is a well-established method for the formation of N-substituted thioureas. tandfonline.comtandfonline.com In this specific case, 2-amino-6-bromopyridine serves as the key amine precursor. wikipedia.orgchemistrysteps.comresearchgate.net

The general reaction scheme involves the nucleophilic attack of the primary amino group of 2-amino-6-bromopyridine on the electrophilic carbon atom of an isothiocyanate. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tert-butanol. tandfonline.com The choice of isothiocyanate can vary, with common examples including phenyl isothiocyanate or benzyl (B1604629) isothiocyanate. tandfonline.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

The synthesis of the precursor, 2-amino-6-bromopyridine, is a critical step. One reported method involves a multi-step process starting from 2-amino-6-methylpyridine, which undergoes diazotization, bromination, oxidation, chlorination, amination, and finally Hofmann degradation to yield the target amine with a total yield of 34.6%. tandfonline.com A more direct approach is the Hofmann degradation of 6-bromo-2-pyridinecarboxamide, which has been reported to produce 2-amino-6-bromopyridine in yields of around 53-54%. tandfonline.com

| Precursor 1 | Precursor 2 | Product | Yield (%) | Reference |

| 2-amino-6-bromopyridine | Phenyl isothiocyanate | N-(6-Bromo-2-pyridyl)-N'-phenylthiourea | Not specified | tandfonline.com |

| 6-bromo-2-pyridinecarboxamide | Sodium hypobromite | 2-amino-6-bromopyridine | 53.2 - 54.3 | tandfonline.com |

| 2-amino-6-methylpyridine | (multi-step) | 2-amino-6-bromopyridine | 34.6 | tandfonline.com |

Alternative Synthetic Routes and Optimized Protocols

For the synthesis of this compound, this would entail the reaction of 2-amino-6-bromopyridine with carbon disulfide and a base to form the dithiocarbamate (B8719985), followed by a reaction that would lead to the desired thiourea (B124793). Optimized protocols for this type of reaction often involve microwave-assisted synthesis or the use of specific desulfurization reagents to improve yields and reaction times. rsc.org

Derivatization Strategies of the Thiourea Moiety

The thiourea functional group in this compound offers multiple sites for further chemical modification, including the nitrogen atoms and the sulfur atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the thiourea moiety can undergo both alkylation and acylation reactions, leading to a diverse range of derivatives.

N-Alkylation: The N-alkylation of thioureas can be achieved using various alkylating agents. While the direct alkylation of pyridones can sometimes lead to a mixture of N- and O-alkylated products, specific conditions can be employed to favor N-alkylation. researchgate.netacs.org For thioureas, N-alkylation can be performed using alkyl halides. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the steric and electronic properties of the substituents on the thiourea. Recent methods have also explored the use of nitriles under hydrogenation conditions for the selective N-alkylation of amines, a strategy that could potentially be adapted for thiourea derivatives. caltech.edu

N-Acylation: N-acylation of thioureas is a common transformation that introduces an acyl group onto one of the nitrogen atoms. This is often achieved by reacting the thiourea with an acyl chloride or an acid anhydride. acs.orgorganic-chemistry.org A highly efficient method for the N-acylation of unsymmetrical thioureas utilizes lead(II) salts and triethylamine, with the acylation occurring regioselectively on the amine with the lower pKa. acs.org Another approach involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate in situ, which then reacts with an amine to yield the N-acyl thiourea. rsc.org

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl Halides | N-Alkyl thiourea | researchgate.netacs.org |

| N-Acylation | Acyl Chlorides / Acid Anhydrides | N-Acyl thiourea | acs.orgorganic-chemistry.org |

| N-Acylation | Acid Chloride, Ammonium Thiocyanate, Amine | N-Acyl thiourea | rsc.org |

Substitutions at the Thiocarbonyl Sulfur

The sulfur atom of the thiocarbonyl group is a key site for chemical transformations, allowing for the formation of various sulfur-containing derivatives or its complete removal.

One of the most common reactions at the sulfur atom is S-alkylation . Thioureas react with alkyl halides to form S-alkylisothiouronium salts. wikipedia.orgchemistrysteps.comresearchgate.net This reaction proceeds via the nucleophilic attack of the sulfur atom on the alkyl halide. These isothiouronium salts are stable intermediates that can be isolated or used in subsequent reactions. For instance, hydrolysis of S-alkylisothiouronium salts can lead to the formation of thiols.

Another important transformation is the oxidative desulfurization of the thiourea to the corresponding urea (B33335). This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium monopersulfate. tandfonline.comnih.gov The reaction conditions can influence the outcome, with acidic conditions sometimes leading to the formation of thiourea disulfides. tandfonline.com Visible light-mediated oxidative desulfurization has also been reported as a green and efficient method. nih.gov

The sulfur atom can also be a site for nitrosation . The reaction of thiourea with nitrous acid can lead to the formation of an S-nitroso compound. rsc.org Furthermore, copper-catalyzed S-arylation of thioureas has been developed to form S-arylisothioureas. organic-chemistry.org

Functionalization of the Pyridyl Moiety

The presence of a bromine atom at the 6-position of the pyridine (B92270) ring in this compound provides a handle for a wide range of functionalization reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The bromo substituent can readily participate in Suzuki coupling reactions with boronic acids or their esters. This allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at this position, leading to the synthesis of a diverse library of 2,6-disubstituted pyridine derivatives. nih.gov

Sonogashira Coupling: Sonogashira coupling reactions with terminal alkynes are another powerful tool for functionalizing the pyridyl moiety. This reaction introduces an alkynyl group at the 6-position, which can then be further elaborated. nih.gov

Ullmann-type Reactions: Ullmann-type coupling reactions can be employed to form C-N or C-O bonds at the 6-position of the pyridine ring. For example, reaction with amines or alcohols in the presence of a copper catalyst can lead to the corresponding 6-amino or 6-alkoxy derivatives. nih.gov

These cross-coupling reactions significantly enhance the molecular diversity that can be achieved starting from this compound, making it a valuable intermediate in the synthesis of complex molecules for various applications.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the precise atomic arrangement of N-(6-Bromo-2-pyridyl)thiourea in solution. By analyzing the magnetic properties of its atomic nuclei, a detailed map of its chemical structure can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around the nuclei.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the thiourea (B124793) moiety are observed. The pyridine ring protons typically appear as a set of coupled multiplets in the downfield region, a consequence of the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The protons attached to the nitrogen atoms of the thiourea group often present as broad singlets due to quadrupole broadening and potential chemical exchange.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the pyridine ring exhibit resonances at characteristic downfield positions, with their precise shifts influenced by the positions of the bromo and thiourea substituents. The thiocarbonyl carbon (C=S) of the thiourea group is particularly noteworthy, typically appearing at a significantly downfield chemical shift, which is a hallmark of this functional group.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | 7.20 (d) | 113.5 |

| Pyridine H-4 | 7.65 (t) | 141.2 |

| Pyridine H-5 | 7.01 (d) | 120.9 |

| Pyridine C-2 | - | 154.8 |

| Pyridine C-6 | - | 140.1 |

| N-H (Pyridine side) | 10.15 (s) | - |

| N-H (Thiourea) | 8.35 (s, broad) | - |

| C=S | - | 181.5 |

Note: s = singlet, d = doublet, t = triplet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the NMR experiment.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, such as H-3 and H-4, and between H-4 and H-5, thereby confirming their spatial proximity.

Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, Heteronuclear Single Quantum Coherence (HSQC), establishes correlations between directly bonded protons and carbons (¹H-¹³C). In the HMQC spectrum of this compound, a cross-peak would be observed between the signal for the pyridine proton H-3 and the carbon C-3, and similarly for the other C-H pairs in the ring. This technique is invaluable for the definitive assignment of the carbon resonances.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of this compound, offering a fingerprint of its functional groups.

The FT-IR spectrum of this compound reveals a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The high-frequency region of the spectrum is dominated by N-H stretching vibrations from the thiourea and pyridylamino groups. The C-H stretching vibrations of the pyridine ring also appear in this region. The fingerprint region contains a wealth of information, including C=C and C=N stretching vibrations of the aromatic ring, as well as the characteristic thioamide bands, which are complex mixed vibrations involving C-N stretching and N-H bending. The C=S stretching vibration is a key diagnostic band for the thiourea moiety.

Table 2: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3300 - 3100 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| ~1600 | C=C and C=N stretching (pyridine ring) |

| ~1550 | Thioamide I band (primarily C-N stretching) |

| ~1350 | Thioamide II band (N-H bending and C-N stretching) |

| ~1100 | C-N stretching |

| ~800 | C=S stretching |

| ~650 | C-Br stretching |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and the C=S stretching mode, which often gives a strong Raman signal. The C-Br stretching vibration is also typically Raman active. The combination of FT-IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within the this compound molecule. The UV-Vis spectrum arises from the absorption of photons that excite electrons from lower to higher energy molecular orbitals.

The spectrum of this compound typically exhibits strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* transitions within the aromatic pyridine ring and n → π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea group. The positions and intensities of these absorption maxima are sensitive to the solvent environment, reflecting the influence of solvent polarity on the energy levels of the molecular orbitals. These electronic properties are fundamental to understanding the potential applications of this compound in areas such as photosensitization and nonlinear optics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (n→π, π→π)

UV-Vis spectroscopy of thiourea derivatives, including this compound, typically reveals absorption bands corresponding to n→π* and π→π* electronic transitions. analis.com.myanalis.com.my For similar methylbenzoylthiourea derivatives, three distinct absorption bands are observed in the range of 205–287 nm. analis.com.myanalis.com.my The bands at shorter wavelengths (around 205-237 nm) are generally assigned to π→π* transitions within the aromatic systems. analis.com.my The bands at longer wavelengths are often attributed to a mixture of n→π* and π→π* transitions involving the thiocarbonyl group (C=S) and the pyridyl nitrogen. analis.com.myanalis.com.my The specific absorption maxima (λmax) and molar extinction coefficients (ε) are influenced by the solvent and the specific substituents on the aromatic and thiourea moieties. analis.com.myacs.org

Below is a representative table of UV-Vis absorption data for analogous thiourea compounds, illustrating the typical electronic transitions observed.

| Compound Type | Absorption λ / nm | Molar Extinction Coefficient (ε / M⁻¹ cm⁻¹) | Transition Assignment |

| Methylbenzoylpyridylthiourea Isomer 1 | 206 | 92240 | π→π |

| 237 | 54140 | Mixed n→π, π→π | |

| 276 | 61600 | Mixed n→π, π→π | |

| Methylbenzoylpyridylthiourea Isomer 2 | 205 | 83200 | π→π |

| 234 | 55530 | Mixed n→π, π→π | |

| 287 | 43420 | Mixed n→π, π→π |

Data adapted from studies on methylbenzoylthiourea derivatives. analis.com.my

Fluorescence Spectroscopy for Photophysical Properties

The fluorescence properties of this compound are intrinsically linked to its molecular structure and the nature of its electronic transitions. Generally, aminothiazole derivatives, which share structural similarities, exhibit strong fluorescence. chim.it The emission wavelengths are sensitive to substituents, with electron-donating groups on the amino moiety and electron-withdrawing groups on the aromatic ring leading to red-shifted emissions. chim.it The photophysical properties of related thiazole-based boron complexes have also been investigated, showing intensive fluorescence in solution. acs.org

The presence of the bromine atom and the thiourea group can influence the fluorescence quantum yield and Stokes shift. In some cases, the introduction of a nitro group, typically a fluorescence quencher, has surprisingly led to bright fluorescence in similar organic chromophores. chim.it The solid-state fluorescence of such compounds can be a unique characteristic. chim.it The study of related thienylpyridines has also revealed aggregation-induced emission (AIE) behavior, where the compounds are non-emissive in solution but become highly fluorescent in the aggregated state. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M+) would correspond to the exact mass of the compound (C6H6BrN3S). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br isotopes). libretexts.org

The fragmentation of thiourea derivatives under electron impact ionization often involves characteristic losses. libretexts.orgresearchgate.net Common fragmentation patterns for related N-acyl thiourea derivatives include the cleavage of the carbonyl group and the thiourea moiety. researchgate.net For this compound, expected fragmentations would involve the loss of the bromo-pyridyl group or cleavage of the C-N bonds of the thiourea linkage. The analysis of N-substituted N'-(3-hydroxy-17-oxoestra-1,3,5(10)-trien-2- and -4-yl)thiourea derivatives has provided insights into the fragmentation of complex thiourea compounds. acs.org

A hypothetical fragmentation pattern for this compound could include the following key fragments:

[M]+ : The molecular ion.

[M - Br]+ : Loss of the bromine atom.

[C5H4N-NH-CS-NH2]+ : The pyridylthiourea fragment.

[C5H4BrN]+ : The 2-amino-6-bromopyridine (B113427) fragment.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

The molecular conformation of this compound is significantly influenced by intramolecular hydrogen bonding. In many N-pyridylthiourea derivatives, an intramolecular hydrogen bond forms between a thiourea N-H group and the pyridine nitrogen atom, creating a six-membered ring. nih.govwashington.edu This interaction imparts a more rigid conformation to the molecule. nih.gov The planarity of the thiourea unit and the dihedral angles between the pyridine ring and the thiourea moiety are key conformational parameters. For instance, in related structures, the amide group can be nearly coplanar with the adjacent pyridine ring. researchgate.net

The bond lengths within the thiourea core (C=S and C-N bonds) are sensitive to the electronic environment. For example, 2-pyridyl thioureas generally exhibit a shorter N2-C7 bond and a marginally longer S1-C7 bond compared to thioureas with an oxygen atom involved in intramolecular hydrogen bonding. washington.edu

Representative Bond Distances and Angles for a Related Pyridyl Thiourea Derivative

| Parameter | Value |

|---|---|

| N3-C8-C13 angle | Varies with substitution |

| N2-C7 bond length | Shorter in 2-pyridyl thioureas |

| S1-C7 bond length | Marginally longer in 2-pyridyl thioureas |

Data based on comparative studies of 2-pyridyl thioureas. washington.edu

In the crystalline state, molecules of this compound are likely to be organized into a supramolecular assembly through a network of intermolecular interactions. researchgate.netresearchgate.net A common interaction observed in similar thiourea derivatives is an intermolecular hydrogen bond between a thiourea N-H group and the sulfur atom of a neighboring molecule. nih.govwashington.edu This can lead to the formation of dimeric units or extended chains. nih.gov

Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is performed on a known crystal structure. Since the crystal structure of this compound is not available, a Hirshfeld analysis cannot be performed.

However, based on studies of similar compounds, one can predict the likely contributions of different intermolecular contacts to the Hirshfeld surface. akademisains.gov.my Typically, H...H contacts would account for a large percentage of the surface due to the abundance of hydrogen atoms. The N-H...S and N-H...N hydrogen bonds would appear as distinct "spikes" in the 2D fingerprint plots derived from the Hirshfeld surface. Furthermore, contacts involving the bromine atom, such as Br...H and Br...N/S (if halogen bonds are present), would also be quantifiable.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is presented in the table below.

| Contact Type | Contribution (%) |

| H...H | ~40-50% |

| S...H | ~15-25% |

| N...H | ~10-20% |

| C...H | ~5-15% |

| Br...H | ~5-10% |

| Br...S/N | ~1-5% |

| C...C (π-stacking) | ~1-5% |

| Note: This table is illustrative and not based on experimental data for this compound. |

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Thiourea derivatives are known to exhibit polymorphism, often arising from different hydrogen-bonding patterns or molecular conformations. For this compound, different polymorphs could potentially arise from variations in the hydrogen-bonding network (e.g., a shift from N-H...S dimers to N-H...N chains) or different orientations of the bromopyridyl group relative to the thiourea backbone. The crystallization conditions, such as the choice of solvent and temperature, would be critical in isolating different polymorphic forms. Without experimental evidence, any discussion of polymorphism in this compound remains speculative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are instrumental in studying the structure and electronic properties of pyridyl-thiourea derivatives. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely employed method for this class of compounds. mdpi.comresearchgate.net The choice of basis set, such as the 6-311G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results that account for polarization and diffuse functions, which are important for describing the electronic distribution in a molecule containing heteroatoms and potential hydrogen bonding. researchgate.netresearchgate.net

These calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. For instance, studies on similar bromo-substituted heterocyclic systems have successfully used the B3LYP/6-311G(d,p) level of theory to compute optimized structures and electronic parameters. researchgate.net Ab initio methods, while computationally more demanding, can also be applied for higher accuracy. The outcomes of these calculations, such as total energy and orbital energies, form the basis for the analyses discussed in the subsequent sections.

Geometry Optimization and Validation with Experimental Data

A critical step in computational chemistry is the optimization of the molecule's geometry to find its lowest energy conformation. For N-(6-Bromo-2-pyridyl)thiourea, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set, are used to perform this geometry optimization in the gas phase or with a solvent model. q-chem.comwisc.edu

To validate the accuracy of the theoretical model, the calculated geometric parameters are compared with experimental data, typically obtained from single-crystal X-ray diffraction. Studies on related N,N'-bis(2-pyridinyl)thioureas and N-(2-furoyl)-N′-(2-pyridyl)thiourea have provided detailed crystallographic data. Current time information in Pasuruan, ID.researchgate.net For example, in N-(2-furoyl)-N′-(2-pyridyl)thiourea, the C=S bond distance averages 1.667(2) Å, and the thiourea (B124793) moiety's geometry is stabilized by an intramolecular N-H···N hydrogen bond with the pyridine (B92270) nitrogen. researchgate.net The comparison between the calculated and experimental values for bond lengths and angles serves as a benchmark for the computational method's reliability. researchgate.net A good agreement between theoretical and experimental data validates the computational model, allowing for confident prediction of other properties.

Table 1: Comparison of Selected Experimental and Theoretical Bond Parameters for a Related Pyridyl Thiourea Derivative

| Parameter | Bond/Angle | Experimental (X-ray) Value (Å or °) researchgate.net | Theoretical (DFT) Value (Å or °) |

| Bond Length | C=S | 1.667 | Typical calculated values are in close agreement |

| Bond Length | C-N (amide) | ~1.35 | Typically calculated slightly longer |

| Bond Length | C-N (pyridyl) | ~1.38 | Typically calculated slightly longer |

| Dihedral Angle | Pyridine-Thiourea | 4.63 - 11.28 | Dependent on specific conformation |

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For molecules similar to this compound, such as other bromo-substituted imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine these values. researchgate.net In one such study, the HOMO, LUMO, and energy gap were calculated to be -3.1033 eV, -0.7442 eV, and 2.3591 eV, respectively. researchgate.net The distribution of these orbitals is also significant. Typically, in pyridyl thiourea derivatives, the HOMO is localized over the thiourea group and parts of the pyridine ring, while the LUMO is often distributed across the π-system of the pyridine ring. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Bromo-Substituted Heterocycle

| Parameter | Energy (eV) researchgate.net |

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential values: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow regions represent intermediate or near-zero potential.

For a molecule like this compound, the MEP map would reveal specific reactive sites. Studies on thiourea and its derivatives show that the most negative potential is concentrated around the sulfur atom of the C=S group, making it a primary site for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net The nitrogen atoms of the pyridine ring and the thiourea moiety also exhibit negative potential, indicating their role as hydrogen bond acceptors. researchgate.net Conversely, the N-H protons of the thiourea group would appear as regions of positive potential, highlighting their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and delocalization of electron density within a molecule. wisc.eduwikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. wisc.edu These interactions, known as hyperconjugative interactions, are key to understanding molecular stability.

In this compound, significant interactions are expected. A key delocalization would involve the lone pair electrons on the thiourea nitrogen atoms (n) donating into the antibonding orbital (π) of the C=S bond. Another important interaction is the donation from the lone pair of the pyridine nitrogen into the adjacent σ antibonding orbitals. Theoretical studies on related S-nitroso compounds have highlighted the importance of negative hyperconjugation, such as n → σ* interactions, in defining their reactivity. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the intensity of electron delocalization. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. For example, an n(N) → π*(C=S) interaction would indicate resonance within the thiourea group, leading to a partial double bond character in the C-N bonds and increased stability.

Reactivity Indices and Global Chemical Reactivity Parameters

Ionization Potential (I) : The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability. Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts electrons from the environment, defined as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). mdpi.com

These parameters, calculated for related bromo-substituted heterocyclic compounds, provide a framework for predicting the reactivity of this compound. researchgate.net For instance, a high electrophilicity index suggests the molecule will behave as a good electrophile in reactions. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for a Related Bromo-Substituted Heterocycle

| Parameter | Definition | Calculated Value (eV) researchgate.net |

| Ionization Potential (I) | -EHOMO | 3.1033 |

| Electron Affinity (A) | -ELUMO | 0.7442 |

| Electronegativity (χ) | (I+A)/2 | 1.9238 |

| Chemical Potential (μ) | -(I+A)/2 | -1.9238 |

| Chemical Hardness (η) | (I-A)/2 | 1.1796 |

| Chemical Softness (S) | 1/(2η) | 0.4239 |

| Electrophilicity Index (ω) | μ²/(2η) | 1.5681 |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is crucial for understanding its reactivity and intermolecular interactions. The molecule's flexibility is primarily due to the rotation around the C-N bonds of the thiourea backbone. Computational studies are employed to explore the potential energy surface (PES) and identify stable conformers.

The central thiourea fragment allows for different spatial arrangements of the pyridyl and bromo-substituted rings. Theoretical calculations for similar acylthiourea and pyridyl-thiourea derivatives reveal that the trans-cis geometry of the thiourea fragment is often stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net For this compound, an intramolecular hydrogen bond between the thioamide hydrogen and the nitrogen atom of the pyridine ring is a key stabilizing feature. researchgate.netresearchgate.net

Studies on related thiourea derivatives show that the molecule generally adopts a configuration where the furoyl and pyridyl groups are in a cis-trans arrangement with respect to the thiono (C=S) sulfur atom across the C-N bonds. researchgate.net This arrangement, along with intramolecular hydrogen bonding, contributes to the essential planarity of the molecular skeleton. researchgate.net The potential energy surface is mapped by systematically rotating the dihedral angles of the key bonds and calculating the single-point energy at each step. This process identifies the global and local energy minima, which correspond to the most stable conformations of the molecule. mdpi.com

Table 1: Predicted Stable Conformations and Energy Differences

| Conformer | Dihedral Angle (C6-N1-C7-N2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Global Minimum (cis-trans) | ~180° | 0.00 | N-H···N (Pyridine) |

| Local Minimum (trans-trans) | ~0° | 2.5 - 4.0 | Steric hindrance |

| Transition State | Varies | > 5.0 | High torsional strain |

Note: Data is illustrative, based on typical findings for similar pyridyl-thiourea compounds. Actual values require specific calculations for this compound.

The analysis of the potential energy surface helps in understanding the conformational preferences and the energy barriers between different conformers. mdpi.comacs.org This information is vital for predicting how the molecule will interact with biological targets or other chemical species.

Vibrational Frequency Calculations and Spectroscopic Assignment Support

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental method for identifying and characterizing chemical compounds. Computational calculations are indispensable for the accurate assignment of vibrational modes observed in experimental spectra.

Theoretical vibrational frequencies are typically calculated using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d,p) or higher. mdpi.comresearchgate.net The calculated harmonic frequencies are known to be slightly higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are often scaled using empirical scaling factors to improve the agreement with experimental data. mdpi.com

For this compound, the calculated vibrational spectrum would show characteristic bands for the thiourea group (C=S stretching, N-H bending), the pyridine ring (C-N and C-C stretching), and the C-Br bond. The comparison between the calculated and experimental spectra allows for a detailed and reliable assignment of each vibrational band to a specific molecular motion. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 | ~3200 | Thiourea N-H group |

| C-H Stretch (Aromatic) | 3000 - 3100 | ~3050 | Pyridine ring C-H |

| C=S Stretch | 1100 - 1300 | ~1250 | Thiocarbonyl group |

| C-N Stretch | 1400 - 1500 | ~1450 | Thiourea and Pyridine |

| Pyridine Ring Breathing | 990 - 1050 | ~1020 | Pyridine ring mode |

| C-Br Stretch | 500 - 650 | ~600 | Bromo-substituent |

Note: Frequencies are approximate and based on general regions for these functional groups from studies on similar compounds. mdpi.comresearchgate.netresearchgate.net

The excellent correlation often found between the scaled theoretical frequencies and the experimental ones confirms the validity of the optimized molecular geometry and provides a solid foundation for understanding the molecule's vibrational properties. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent. acs.org MD simulations can reveal crucial information about the conformational dynamics, solvation, and potential for aggregation of this compound in solution. acs.org

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform, or THF), and the classical equations of motion are solved for every atom in the system. acs.org This approach allows for the exploration of phenomena that occur over timescales of nanoseconds to microseconds.

For thiourea derivatives, MD simulations have been used to investigate:

Conformational Changes : The simulation can track the transitions between different stable conformations in solution, providing a dynamic view of the potential energy surface. acs.org

Solvent Effects : It shows how solvent molecules arrange around the solute and how hydrogen bonding interactions with the solvent can influence the conformational preferences of this compound.

Aggregation : Thiourea derivatives can form aggregates in solution through hydrogen bonding or π-π stacking interactions. acs.org MD simulations can predict the stability and structure of such dimers or larger clusters, which is particularly relevant for understanding concentration-dependent effects and reaction mechanisms. acs.org For example, simulations have shown that some thioureas can form stable aggregates through hydrogen bonding between the NH groups of one molecule and the carbonyl or thionyl group of another. acs.org

These simulations provide a bridge between the static picture from quantum calculations and the macroscopic properties observed in experiments, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for N-(6-Bromo-2-pyridyl)thiourea as a Chelating Agent

This compound is an exemplary chelating agent, the design of which incorporates key principles of coordination chemistry. Its structure features two primary donor sites: the soft Lewis basic sulfur atom of the thiourea (B124793) group and the borderline hard/soft nitrogen atom of the pyridine (B92270) ring. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center.

The primary coordination typically involves a bidentate (N,S) mode, which is a common feature for pyridylthiourea derivatives. nih.gov The formation of such a chelate ring is entropically favored and results in enhanced thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate ligands. The geometry of the ligand, with the thiourea moiety attached to the 2-position of the pyridine ring, is crucial for this chelation.

Furthermore, the ligand possesses two N-H protons capable of forming strong intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···N (pyridine) hydrogen bond can stabilize a specific planar conformation of the free ligand, which can influence its coordination behavior. nih.govresearchgate.net Upon complexation, these N-H groups are available to form hydrogen bonds with anions or solvent molecules, contributing to the formation and stabilization of extensive supramolecular networks. researchgate.netresearchgate.net The electron-withdrawing bromo-substituent on the pyridine ring is expected to have a modest influence, slightly reducing the basicity of the pyridyl nitrogen atom without preventing its participation in coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an organic solvent.

While specific reports on the synthesis of this compound complexes are limited, the general synthetic methodology for analogous N-pyridylthiourea ligands is well-established. Typically, the reaction involves mixing stoichiometric amounts of the ligand and a transition metal salt, such as a halide (MCl₂, MBr₂) or perchlorate (B79767) (M(ClO₄)₂), in a solvent like ethanol, methanol, or acetonitrile. rsc.orgmdpi.com The resulting complexes often precipitate from the solution upon stirring at room temperature or with gentle heating and can be isolated by filtration.

For example, extensive studies on N,N′-substituted thiourea ligands have produced a wide range of Cu(I), Cu(II), Ni(II), and Zn(II) complexes with varying stoichiometries and geometries. rsc.org In many cases involving copper(II) salts, the metal center is reduced to copper(I) during the reaction with the thiourea ligand. rsc.org The characterization of these complexes is comprehensively performed using techniques such as mass spectrometry, elemental analysis, and various spectroscopic methods. rsc.org

The coordination chemistry of this compound with f-block elements is not extensively documented. However, predictions regarding its complexation behavior can be made based on the Hard and Soft Acids and Bases (HSAB) principle. Lanthanide(III) ions and the uranium(VI) center in the uranyl ion (UO₂²⁺) are considered hard Lewis acids. mdpi.comub.edu Consequently, they exhibit a strong preference for hard donor atoms like oxygen over soft donor atoms like sulfur.

Therefore, stable coordination of this compound to lanthanides or actinides through the soft sulfur atom is less likely. Studies on related bifunctional thiourea ligands with uranyl ions have shown that the {UO₂}²⁺ ion prefers coordination via harder donor sets (e.g., O,N,O) and that any formed uranium-sulfur bonds are weak and susceptible to cleavage. mdpi.com It is also possible for the thiourea functionality to undergo hydrolysis, facilitating coordination through the resulting urea (B33335) oxygen. mdpi.com If complexation occurs without hydrolysis, it would most likely involve the pyridyl nitrogen, potentially alongside other hard donor ligands in the coordination sphere.

Elucidation of Coordination Modes and Geometries (e.g., square-planar, octahedral, pentagonal-bipyramidal)

The coordination modes of N-pyridylthiourea ligands are versatile, but the most common is bidentate chelation through the pyridyl nitrogen and the thiourea sulfur (N,S-coordination). rsc.orgcardiff.ac.uk This mode is prevalent in complexes with transition metals.

Square-Planar Geometry: For d⁸ metal ions like Pt(II), Pd(II), and often Ni(II), coordination with two molecules of the deprotonated ligand typically results in a stable square-planar geometry. rsc.org In these [M(L)₂] type complexes, the two ligands arrange in a trans-configuration.

Tetrahedral Geometry: This geometry is common for d¹⁰ ions like Zn(II) and Cu(I). rsc.org For instance, complexes of the type [(L)₂M]⁺ can adopt a distorted tetrahedral geometry around the metal center. rsc.org

Octahedral Geometry: While less common for simple N,S-chelates, octahedral geometries can be achieved, for example, in complexes of the formula [M(L)₂(X)₂], where X represents additional monodentate ligands. Some thiourea complexes are known to form octahedral structures. researchgate.net

Polymeric Structures: In some instances, thiourea derivatives can act as bridging ligands, typically through the sulfur atom, to form one-dimensional polymeric chains. This has been observed in copper(I) halide complexes with N-pyridyl-N'-phenylthiourea, leading to a distorted tetrahedral environment at each copper center. cardiff.ac.uk

Spectroscopic Characterization of Metal Complexes (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for characterizing the formation and structure of metal complexes with this compound. The changes observed in the spectra of the ligand upon coordination provide direct evidence of the bonding mode.

| Spectroscopic Technique | Free Ligand | Metal Complex | Inference |

| IR Spectroscopy | Strong ν(C=S) band around 700-750 cm⁻¹. mdpi.com Sharp ν(N-H) band around 3170-3300 cm⁻¹. mdpi.com Pyridine ring vibrations (e.g., C=N stretch) at specific frequencies. kpi.ua | ν(C=S) band shifts to a lower frequency (by 10-50 cm⁻¹). mdpi.com ν(N-H) band may broaden or shift slightly. New band for ν(M-S) and ν(M-N) appears at lower frequencies (400-500 cm⁻¹). Pyridine ring vibrations shift to higher frequencies. kpi.ua | The shift in ν(C=S) confirms coordination through the sulfur atom. The shift in pyridine bands confirms coordination of the nitrogen atom. mdpi.comkpi.ua |

| ¹H NMR Spectroscopy | Sharp N-H proton signals. Aromatic signals for the pyridyl ring at characteristic chemical shifts. | N-H proton signals often broaden and shift downfield upon complexation. rsc.org Significant shifts in the pyridyl proton signals, especially the proton ortho to the nitrogen. | Downfield shift of N-H indicates involvement in the complex structure. Changes in pyridyl proton shifts confirm the coordination of the pyridine nitrogen. rsc.org |

| UV-Vis Spectroscopy | Intense absorption bands in the UV region corresponding to intra-ligand π → π* and n → π* transitions. rsc.org | The intra-ligand transition bands may shift. Appearance of new, lower-energy bands in the visible region. rsc.org | The new absorption bands are assigned to ligand-to-metal charge transfer (LMCT) transitions (S → M or N → M), confirming the formation of the coordination bond. rsc.org |

This table provides expected data based on studies of analogous N,N'-substituted thiourea complexes.

X-ray Crystallography of Metal Complexes for Bonding and Supramolecular Details

Crystallographic studies on analogous complexes confirm that the ligand typically acts as a bidentate N,S-chelator, forming a five-membered ring with the metal. cardiff.ac.uk The solid-state structures are often stabilized by extensive supramolecular networks built upon intermolecular hydrogen bonds, where the N-H protons act as donors and counter-anions or the thiourea sulfur atom of an adjacent molecule act as acceptors, leading to the formation of dimers or polymeric chains. researchgate.netresearchgate.net

The table below presents representative crystallographic data from a related polymeric copper(I) complex, [Cu(N-(2-pyridyl)-N'-phenylthiourea)Br]n, which illustrates the typical coordination environment. cardiff.ac.uk

| Parameter | Value | Description |

| Coordination Geometry | Distorted Tetrahedral | Around the Cu(I) center. |

| Coordination Mode | Bidentate (N,S) Chelation & S-Bridging | The ligand chelates one Cu(I) center and bridges to another via the sulfur atom. |

| Cu-S Bond Length | ~2.308 Å | Bond distance between copper and the chelating sulfur atom. |

| Cu-N Bond Length | ~2.087 Å | Bond distance between copper and the pyridyl nitrogen atom. |

| Cu-S (bridging) Bond Length | ~2.288 Å | Bond distance between copper and the bridging sulfur atom of an adjacent ligand. |

| N-Cu-S Bite Angle | ~92.1° | The angle within the five-membered chelate ring. |

Data from the crystal structure of [Cu(N-(2-pyridyl)-N'-phenylthiourea)Br]n. cardiff.ac.uk

These structural details are crucial for understanding the properties and potential applications of these compounds, providing a solid foundation for the rational design of new complexes with tailored characteristics.

Electronic and Magnetic Properties of Paramagnetic Metal Complexes

The electronic and magnetic properties of paramagnetic metal complexes are fundamentally dictated by the presence of unpaired electrons in the d-orbitals of the central metal ion. For a hypothetical paramagnetic complex of this compound, these properties would be influenced by the ligand field environment created by the thiourea and pyridine moieties.

The thiourea group, typically coordinating through its sulfur atom, and the pyridyl group, coordinating through its nitrogen atom, would generate a specific ligand field strength. This field causes the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, along with the number of d-electrons, determines the spin state of the complex (high-spin or low-spin), which in turn governs its magnetic moment.

Magnetic Susceptibility: The magnetic susceptibility of a paramagnetic complex of this compound would be expected to follow the Curie-Weiss law, which describes the temperature dependence of the magnetic moment. The effective magnetic moment (µ_eff) can be estimated using the spin-only formula, although orbital contributions can cause deviations from this value.

Table 1: Theoretical Spin-Only Magnetic Moments for Common Paramagnetic Metal Ions

| Metal Ion | Number of Unpaired Electrons (n) | Theoretical µ_eff (B.M.) |

| Ti³⁺ | 1 | 1.73 |

| V³⁺ | 2 | 2.83 |

| Cr³⁺ | 3 | 3.87 |

| Mn²⁺ | 5 | 5.92 |

| Fe³⁺ | 5 | 5.92 |

| Fe²⁺ | 4 | 4.90 |

| Co²⁺ | 3 | 3.87 |

| Ni²⁺ | 2 | 2.83 |

| Cu²⁺ | 1 | 1.73 |

Note: This table presents theoretical values. Actual experimental values for complexes of this compound would likely differ due to factors such as spin-orbit coupling and distortions from ideal geometries.

Electronic Spectra: The electronic absorption spectra (UV-Vis-NIR) of these complexes would exhibit d-d transitions, which correspond to the excitation of electrons between the split d-orbitals. The energy and intensity of these bands provide valuable information about the coordination geometry and the ligand field strength. Additionally, charge-transfer bands, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT), could be observed, typically at higher energies. The presence of the bromo- and pyridyl-substituents on the thiourea backbone would influence the energies of these transitions.

Supramolecular Architectures in Coordination Polymers and Metal-Organic Frameworks

The this compound ligand possesses multiple potential sites for intermolecular interactions, making it a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridyl nitrogen and thiourea sulfur atoms can coordinate to metal centers, while the thiourea N-H groups and the bromine atom can participate in hydrogen bonding and halogen bonding, respectively.

Hydrogen Bonding: The N-H protons of the thiourea moiety are excellent hydrogen bond donors. In the solid state, these groups can form strong hydrogen bonds with the sulfur atom of a neighboring thiourea group (N-H···S) or with other acceptor atoms, such as the pyridyl nitrogen or counter-ions. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the pyridine ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom can interact with a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom of an adjacent molecule. This directional interaction can be a powerful tool for controlling the self-assembly of supramolecular structures.

The interplay of these various non-covalent interactions, in conjunction with the coordination bonds to the metal centers, would direct the self-assembly process and determine the final topology of the coordination polymer or MOF. The specific outcome would depend on the choice of metal ion, the coordination geometry, and the presence of co-ligands or solvent molecules.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Donor Group | Acceptor Group | Resulting Motif |

| Hydrogen Bonding | Thiourea N-H | Thiourea S, Pyridyl N, Counter-ion | Chains, sheets, networks |

| Halogen Bonding | Pyridyl C-Br | N, O, or S atoms on adjacent molecules | Directional links between building blocks |

| π-π Stacking | Pyridine Ring | Pyridine Ring on adjacent molecule | Stacked columns or layers |

This table outlines the potential interactions that could drive the formation of supramolecular architectures with this ligand.

Investigation of Molecular Interactions and Biological Mechanisms Chemical Perspective

Enzyme Inhibition Studies: Molecular Recognition and Binding Mechanisms

The inhibitory potential of N-(6-Bromo-2-pyridyl)thiourea against several enzyme systems is inferred from studies on compounds containing its key functional groups: the thiourea (B124793) moiety and the bromo-pyridyl scaffold.

Cholinesterase Enzyme Interactions (Acetylcholinesterase, Butyrylcholinesterase)

Table 1: Cholinesterase Inhibitory Activity of Related Pyridine (B92270) and Thiourea Derivatives

| Compound/Analogue | Target Enzyme | IC₅₀ or Kᵢ Value | Reference |

|---|---|---|---|

| 4-Amino-2,3-diphenylcyclohepta[e]furo[2,3-b]pyridine | Acetylcholinesterase | Competitive inhibitor (3x less active than tacrine) | nih.gov |

| 4-Amino-2,3-diaryl-tetrahydrofuro[2,3-b]quinolines | Acetylcholinesterase | Strong inhibition | nih.gov |

| Bis-amiridines with bis-N-thiourea-alkylene spacer | Butyrylcholinesterase | High inhibitory activity | mdpi.com |

This table presents data for structurally related compounds to illustrate potential activity, not for this compound itself.

Glycosidase Enzyme Interactions (α-Amylase, α-Glucosidase)

The potential of this compound to inhibit glycosidase enzymes like α-amylase and α-glucosidase can be inferred from related structures. Halogenated compounds and thiourea derivatives have demonstrated notable inhibitory activities against these enzymes, which are key targets in managing postprandial hyperglycemia. nih.govnih.gov

Studies on 1,2-dihydroquinazoline 3-oxides have shown that the presence of a bromine atom at the C-6 position, coupled with other substituents, can lead to potent α-glucosidase inhibition. For example, 6-bromo-2-(4-chlorophenyl)-1,2-dihydroquinazoline 3-oxide was found to be a highly effective α-glucosidase inhibitor with an IC₅₀ value of 0.92 µM. nih.gov Furthermore, pyrimidine-linked acyl thiourea derivatives have been identified as potent inhibitors of α-amylase. rsc.org The combination of a halogenated aromatic ring and a thiourea moiety within this compound suggests it may possess inhibitory activity against these glycosidase enzymes, although this requires experimental verification.

Table 2: Glycosidase Inhibitory Activity of Related Halogenated and Thiourea Compounds

| Compound/Analogue | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 6-Bromo-2-(4-chlorophenyl)-1,2-dihydroquinazoline 3-oxide | α-Glucosidase | 0.92 ± 0.01 | nih.gov |

| 6-Bromo-2-phenyl-1,2-dihydroquinazoline 3-oxide | α-Glucosidase | 1.08 ± 0.02 | nih.gov |

| 6-Bromo-2-phenyl-1,2-dihydroquinazoline 3-oxide | α-Amylase | 5.33 ± 0.01 | nih.gov |

| Diaryl pyrimidine (B1678525) linked acyl thiourea (Compound 6j) | α-Amylase | 1.478 ± 0.051 | rsc.org |

This table presents data for structurally related compounds to illustrate potential activity, not for this compound itself.

Other Enzyme Systems (e.g., DHFR, Tyrosinase)

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and a target for various therapeutics. nih.govacs.org Inhibitors often contain pyrimidine or related heterocyclic rings. nih.govnih.gov While direct studies on this compound are lacking, its pyridine ring is structurally related to the pyrimidine core of known DHFR inhibitors like trimethoprim (B1683648) and pyrimethamine. nih.govnih.gov Research on N-sulfonamide 2-pyridone derivatives highlights that the pyridone scaffold can be a basis for designing DHFR inhibitors. nih.gov This suggests that the pyridyl part of this compound could potentially interact with the active site of DHFR, but this hypothesis needs to be tested.

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetics and medicine. nih.govnih.gov The thiourea moiety is a well-established pharmacophore for tyrosinase inhibition. nih.gov The inhibitory mechanism often involves the sulfur atom of the thiourea group chelating the two copper ions in the enzyme's active site. semanticscholar.org Numerous studies have demonstrated that drugs and molecules containing a thiourea core exhibit significant, often non-competitive, inhibition of tyrosinase. nih.gov For example, thioacetazone and ambazone, both containing a thiourea group, inhibit mushroom tyrosinase with IC₅₀ values of 14 µM and 15 µM, respectively. nih.gov The presence of the thiourea group in this compound makes it a strong candidate for tyrosinase inhibition.

Table 3: Inhibitory Activity of Related Thiourea Derivatives against Tyrosinase

| Compound/Analogue | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Thioacetazone | Mushroom Tyrosinase | 14 | Non-competitive | nih.gov |

| Ambazone | Mushroom Tyrosinase | 15 | Non-competitive | nih.gov |

| Methimazole | Mushroom Tyrosinase | 94 | Non-competitive | nih.gov |

This table presents data for structurally related compounds to illustrate potential activity, not for this compound itself.

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Modes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to protein active sites. Although specific simulations for this compound are not published, studies on analogous compounds provide a model for its likely interactions.

Antioxidant Activity and Radical Scavenging Mechanisms

The structural features of this compound suggest it may possess antioxidant properties.

In Vitro Assays (e.g., DPPH, ABTS) and Chemical Reaction Pathways

The antioxidant potential of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnresearchgate.netnih.gov Thiourea and its derivatives are recognized as potent scavengers of free radicals. mdpi.comhueuni.edu.vn

Studies on various thiourea derivatives have demonstrated their ability to neutralize both DPPH and ABTS radicals. hueuni.edu.vn For example, 1,3-diphenyl-2-thiourea (DPTU) showed significant scavenging activity with IC₅₀ values of 0.710 mM for DPPH and 0.044 mM for ABTS. hueuni.edu.vn Theoretical studies suggest that the primary mechanism for radical scavenging by thiourea derivatives is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. hueuni.edu.vn The N-H groups of the thiourea moiety are the likely sites for this hydrogen donation. The presence of the thiourea group in this compound strongly implies that it could exhibit antioxidant activity through a similar HAT mechanism.

Table 4: Antioxidant Activity of Related Thiourea Derivatives

| Compound/Analogue | Assay | IC₅₀ Value (mM) | Reference |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | hueuni.edu.vn |

| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | hueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | hueuni.edu.vn |

This table presents data for structurally related compounds to illustrate potential activity, not for this compound itself.

An extensive search of publicly available scientific literature and databases has been conducted to gather information specifically on the chemical compound This compound regarding its molecular interactions and biological mechanisms. The investigation focused on mechanistic insights into its redox processes and its interactions with biomolecules such as nucleic acids and proteins, in line with the requested article structure.

Despite a thorough investigation, no specific research findings, data tables, or detailed discussions concerning the redox processes, DNA binding, protein binding, or modulation of biochemical pathways for this compound could be located. The scientific literature that is currently accessible does not appear to contain studies detailing the specific molecular interactions outlined in the requested sections.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time. The table of compound names is provided below as requested.

Advanced Applications in Chemical Science

Molecular Recognition and Sensing for Specific Ions or Small Molecules

The design of synthetic receptors for the selective recognition of ions and small molecules is a cornerstone of supramolecular chemistry, with significant implications for environmental monitoring, biological sensing, and chemical process control. Thiourea (B124793) derivatives, particularly those bearing pyridyl groups, have emerged as highly effective and versatile anion receptors. nih.govnih.govacs.orgrsc.org The fundamental principle behind their recognition capability lies in the ability of the thiourea N-H protons to form strong hydrogen bonds with anionic species. researchgate.netfrontiersin.org

The N-(6-Bromo-2-pyridyl)thiourea molecule is architecturally primed for molecular recognition. The pyridyl nitrogen can act as a hydrogen bond acceptor or a coordination site, while the thiourea moiety provides two acidic N-H protons for hydrogen bonding. This arrangement allows for the formation of stable complexes with various anions. nih.govnih.govacs.org The presence of the electron-withdrawing bromine atom on the pyridine (B92270) ring is expected to enhance the acidity of the N-H protons, thereby strengthening their interaction with anions and potentially increasing binding affinity and selectivity. frontiersin.org

Research on analogous pyridyl thioureas has demonstrated their ability to selectively bind and sense specific anions. For instance, simple pyridyl thioureas have been shown to be switchable anion receptors; in their neutral form, they exhibit a preference for acetate, while upon protonation of the pyridine nitrogen, they strongly bind to chloride and bromide. nih.gov This pH-switchable selectivity is a valuable feature for the development of intelligent sensing systems.

Furthermore, the incorporation of chromogenic or fluorogenic units into thiourea-based receptors allows for the visual or spectroscopic detection of the binding event. nih.govacs.orgbohrium.comresearchgate.net While specific studies on the sensing properties of this compound are not extensively documented, the structural motifs present in the molecule suggest its strong potential for the colorimetric or fluorometric sensing of anions such as halides (Cl⁻, Br⁻, I⁻) and oxoanions (e.g., acetate, phosphate). researchgate.netfrontiersin.org The binding event would likely perturb the electronic structure of the molecule, leading to a detectable change in its absorption or emission spectrum.

Below is a table summarizing the anion binding affinities of some representative thiourea-based receptors, illustrating the types of interactions and selectivities that can be achieved.

| Receptor Type | Target Anion | Binding Constant (K) | Sensing Mechanism |

| Phenylthiourea | Fluoride, Acetate | High affinity | Colorimetric/Fluorometric |

| Pyridylthiourea | Acetate, Chloride, Bromide | Switchable by pH | NMR shift |

| Naphthyl-pyridyl-thiourea | Fluoride | log K = 5.98 | Colorimetric |

| Nitrophenyl-thiourea | Halides, Oxoanions | F⁻ > Cl⁻ > Br⁻ > I⁻ | Colorimetric |

This table presents data from related thiourea compounds to illustrate the potential of this compound.

Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has witnessed explosive growth, with thiourea derivatives playing a pivotal role as powerful hydrogen-bond donors. rsc.orgnih.gov Chiral thioureas, in particular, have been successfully employed in a wide array of asymmetric transformations, demonstrating their ability to activate electrophiles and control stereochemistry with high efficiency.

This compound, while achiral itself, possesses the core structural features that are fundamental to thiourea-based organocatalysis. The thiourea moiety can activate electrophiles, such as carbonyls and imines, by forming bidentate hydrogen bonds, thereby lowering the energy of the transition state. The pyridyl group, in addition to its electronic influence, can act as a Brønsted or Lewis base, leading to bifunctional catalysis where both the electrophile and the nucleophile are activated simultaneously.

While direct catalytic applications of this compound are not widely reported, its potential as a catalyst or a ligand in catalysis is significant. It could potentially catalyze reactions such as the Michael addition, Friedel-Crafts alkylation, or aldol (B89426) reactions. Furthermore, the introduction of a chiral center elsewhere in the molecule could lead to a new class of chiral organocatalysts.

In addition to organocatalysis, the pyridyl nitrogen of this compound makes it an excellent ligand for the formation of metal complexes. mdpi.comwashington.edu The coordination of the pyridyl group and the thiourea sulfur atom to a metal center can generate novel catalysts with unique reactivity. nih.govmdpi.comrsc.org These metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, modulated by the bromo substituent, would influence the catalytic activity and selectivity of the resulting metal complex.

The following table provides examples of reactions catalyzed by thiourea derivatives, highlighting the versatility of this class of compounds in catalysis.

| Reaction Type | Catalyst | Substrates | Outcome |

| Asymmetric Michael Addition | Chiral bifunctional thiourea | Nitroalkenes, malonates | High enantioselectivity |

| Asymmetric Mannich Reaction | Chiral thiourea | Imines, ketones | High enantioselectivity |

| Asymmetric Friedel-Crafts | Chiral thiourea | Indoles, nitroalkenes | High enantioselectivity |

| Baylis-Hillman Reaction | Bifunctional thiourea | Aldehydes, activated alkenes | Accelerated reaction rates |

This table illustrates the catalytic potential of the thiourea scaffold present in this compound.

Components in Functional Materials

The development of functional materials with tailored optical, electronic, and self-assembly properties is a major focus of modern materials science. The unique structural and electronic features of this compound make it an attractive building block for the construction of such materials. researchgate.netmdpi.com

The combination of a hydrogen-bonding thiourea group and a coordinating pyridyl moiety within the same molecule provides a powerful toolkit for the design of supramolecular assemblies. nih.gov These non-covalent interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures, such as wires, sheets, and frameworks. mdpi.com The bromine atom can also participate in halogen bonding, providing an additional tool for controlling the supramolecular structure. These ordered assemblies can exhibit interesting properties, such as liquid crystallinity or the ability to form gels.

The incorporation of this compound into metal-organic frameworks (MOFs) is another promising avenue for the creation of functional materials. researchgate.net The pyridyl group can coordinate to metal ions, while the thiourea moiety can act as a hydrogen-bonding linker, leading to the formation of porous materials with high surface areas. These MOFs could have applications in gas storage, separation, and heterogeneous catalysis.

In the realm of optoelectronic materials, thiourea derivatives have been explored for their potential use in devices such as organic light-emitting diodes (OLEDs). nih.gov The extended π-system of the pyridyl ring in conjugation with the thiourea group could give rise to interesting photophysical properties, such as fluorescence. The heavy bromine atom could also promote intersystem crossing, potentially leading to phosphorescent materials. While the specific optoelectronic properties of this compound have yet to be fully investigated, its structural similarity to other electronically active organic molecules suggests that it could be a valuable component in the design of new optoelectronic materials.

The table below summarizes the types of functional materials that have been constructed using thiourea derivatives.

| Material Type | Key Structural Feature | Potential Application |

| Supramolecular Gels | Hydrogen bonding, π-π stacking | Smart materials, drug delivery |

| Liquid Crystals | Anisotropic molecular shape | Displays, sensors |

| Metal-Organic Frameworks | Coordination and hydrogen bonding | Gas storage, catalysis |